molecular formula C22H21F3N4O2 B611504 2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide

2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide

Cat. No.: B611504
M. Wt: 430.4 g/mol
InChI Key: OURCOVUGQRXRTE-CQSZACIVSA-N
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Description

TTA-A8 is a small molecule drug that acts as an antagonist of T-type calcium channels. It was initially developed by Merck Sharp & Dohme Corp. and is primarily used for research purposes. The compound has shown potential in treating nervous system diseases, including sleep disorders and headaches .

Mechanism of Action

Target of Action

TTA-A8, also known as “2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide”, primarily targets the T-type calcium channels . These channels are key players in various physiological processes due to their biophysical characteristics, making them ideally suited towards regulating neuronal excitability .

Mode of Action

TTA-A8 acts as a T-type calcium channel antagonist . It exhibits an IC50 value of 31.3 nM in the FLIPR depolarization assay , indicating its potent inhibitory action on these channels. By blocking these channels, TTA-A8 can modulate the flow of calcium ions, thereby affecting the excitability of neurons .

Biochemical Pathways

T-type calcium channels contribute to the excitability of neurons all along the ascending and descending pain pathways, within primary afferent neurons, spinal dorsal horn neurons, and within pain-processing neurons in the midbrain and cortex . By antagonizing these channels, TTA-A8 can potentially modulate these pathways and their downstream effects.

Pharmacokinetics

TTA-A8 possesses favorable pharmacokinetic properties, making it suitable for research on epilepsy and sleep . It exhibits moderate to high plasma clearance (CLp), low to moderate distribution volume (Vss), and short half-life (T1/2) across three preclinical species (rat, dog, rhesus) . These properties impact the bioavailability of TTA-A8, influencing its therapeutic potential.

Result of Action

The molecular and cellular effects of TTA-A8’s action primarily involve the modulation of neuronal excitability. By blocking T-type calcium channels, TTA-A8 can affect the flow of calcium ions in neurons, thereby altering their excitability . This can lead to changes in various physiological processes, including sleep and pain perception .

Chemical Reactions Analysis

TTA-A8 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dimethyl sulfoxide, polyethylene glycol, and Tween 80. The major products formed from these reactions are typically derivatives of TTA-A8 that retain its calcium channel blocking properties .

Scientific Research Applications

TTA-A8 has a wide range of scientific research applications. In chemistry, it is used to study the properties and behavior of T-type calcium channels. In biology, it helps researchers understand the role of these channels in cellular processes. In medicine, TTA-A8 is being investigated for its potential to treat sleep disorders, headaches, and other nervous system diseases . Additionally, it has applications in the pharmaceutical industry for the development of new drugs targeting calcium channels .

Properties

IUPAC Name

2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N4O2/c1-14(19-8-7-18(12-28-19)31-13-22(23,24)25)29-20(30)11-16-3-5-17(6-4-16)21-15(2)26-9-10-27-21/h3-10,12,14H,11,13H2,1-2H3,(H,29,30)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURCOVUGQRXRTE-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1C2=CC=C(C=C2)CC(=O)NC(C)C3=NC=C(C=C3)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=CN=C1C2=CC=C(C=C2)CC(=O)N[C@H](C)C3=NC=C(C=C3)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide
Reactant of Route 2
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2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide
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2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide
Reactant of Route 4
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2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide
Reactant of Route 5
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2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide
Reactant of Route 6
Reactant of Route 6
2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide
Customer
Q & A

Q1: What is the primary mechanism of action of TTA-A8?

A1: TTA-A8 is a potent and selective antagonist of T-type calcium channels [, ]. These channels play a crucial role in neuronal excitability and are involved in various physiological processes, including sleep regulation. By blocking these channels, TTA-A8 can modulate neuronal activity and affect sleep architecture.

Q2: What is the evidence supporting TTA-A8's efficacy in modulating sleep architecture?

A2: Preclinical studies using electroencephalography (EEG) telemetry in rats demonstrated that TTA-A8 significantly modifies sleep architecture []. This finding supports the potential of TTA-A8 as a sleep-regulating agent. Further research, including human clinical trials, is ongoing to explore its therapeutic benefits in sleep disorders.

Q3: What is known about the pharmacokinetic profile of TTA-A8?

A3: TTA-A8 exhibits favorable pharmacokinetic properties in preclinical species, including a short half-life []. In a preliminary human clinical trial (n=12), a single 20 mg oral dose of TTA-A8 achieved a high maximum plasma concentration (Cmax) of 1.82 ± 0.274 μM with a short apparent terminal half-life of 3.0 ± 1.1 hours []. This short half-life is desirable for a sleep-regulating agent to minimize residual effects upon waking.

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